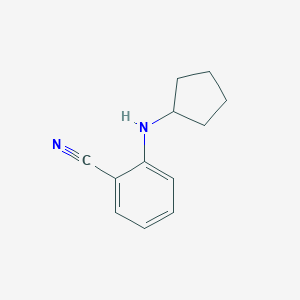

2-(Cyclopentylamino)benzonitrile

Description

Overview of Benzonitrile (B105546) Scaffolds in Organic Chemistry

The benzonitrile scaffold, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a prevalent motif in a vast array of functional molecules. nih.gov This structural unit is not only a key component in many centrally chiral molecules with proven medicinal applications but also serves as a versatile precursor in organic synthesis. nih.gov The nitrile group is electron-withdrawing, which influences the electronic properties of the aromatic ring and can participate in various chemical transformations.

Benzonitrile derivatives are integral to the synthesis of a wide range of heterocyclic compounds, including quinazolines and 1,4-benzodiazepine-3-ones, which are recognized as important scaffolds for drug development. ki.sediva-portal.org The reactivity of the nitrile group allows for its conversion into other functional groups such as primary amines, which further expands its synthetic utility. The formation of benzonitrile itself can be achieved through various methods, including the reaction of aryl halides with cyanides or the dehydration of benzamides. Recent advancements have also explored the synthesis of axially chiral benzonitriles, highlighting the ongoing innovation in the field. nih.gov

The presence of a benzonitrile moiety in a molecule can contribute to its biological activity, often acting as a hydrogen bond acceptor. nih.gov This is a crucial interaction in many biological systems, influencing how a molecule binds to a receptor or enzyme. The versatility and importance of the benzonitrile scaffold have made it a subject of continuous research, with studies exploring its formation in interstellar space, further underscoring its fundamental nature. bohrium.com

The Cyclopentylamino Moiety in Molecular Design and Function

For instance, in the context of enzyme inhibitors, the cyclopentylamino group has been shown to be a favorable substituent. Studies on norepinephrine (B1679862) reuptake inhibitors have indicated the importance of the five-membered ring in binding to the transporter. nih.gov Similarly, research on phosphodiesterase 7 (PDE7) inhibitors has led to the discovery of potent compounds featuring a 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one core. acs.org In some cases, the cyclopentyl group is considered a preferred hydrophobic group at certain positions within a molecule to optimize its inhibitory activity. nih.gov

The antiviral activity of certain compounds has also been linked to the presence of a cyclopentylamino moiety. For example, in a series of 6-benzylpyrimidines, those with a cyclopentyl chain were among the most potent against HIV-1. acs.org This highlights the role of the cyclopentylamino group in modulating the pharmacological profile of a molecule.

Historical Context and Evolution of Research on 2-(Cyclopentylamino)benzonitrile and its Analogs

The synthesis and study of 2-aminobenzonitrile (B23959) and its derivatives have a long history, serving as precursors for a variety of heterocyclic compounds. ki.sediva-portal.orgconnectjournals.comresearchgate.net One common synthetic route to N-substituted 2-aminobenzonitriles, such as this compound, involves the reaction of 2-aminobenzonitrile with the corresponding amine, often catalyzed by an acid or base.

The evolution of research in this area has seen the development of more complex molecules where the this compound core is part of a larger, more functionalized structure. For example, compounds like 2-Cyclopentylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide have been synthesized, which incorporate the cyclopentylamino group and suggest potential for biological activity through interactions with enzymes or receptors. ontosight.ai Similarly, the synthesis of 2-(cyclopentylamino)-2-oxoethyl benzoate (B1203000) derivatives points to the exploration of this chemical space for pharmacological research. ontosight.ai

More recent research has focused on the development of analogs where the benzonitrile ring is replaced by other heterocyclic systems while retaining the cyclopentylamino group. This is exemplified by the synthesis of potent phosphodiesterase 7 inhibitors based on a 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one scaffold. acs.org The continued exploration of these and other analogs, such as pyrimidine (B1678525) derivatives, demonstrates the ongoing interest in the chemical space defined by the cyclopentylamino moiety attached to an aromatic or heteroaromatic nitrile-containing ring system.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(cyclopentylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNZERYGSHXNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441368 | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173316-38-6 | |

| Record name | 2-(Cyclopentylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173316-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Advancements for 2 Cyclopentylamino Benzonitrile Scaffolds

Amination Reactions in Benzonitrile (B105546) Synthesis

Amination reactions represent a direct and fundamental approach to forging the crucial carbon-nitrogen bond in 2-(cyclopentylamino)benzonitrile. These methods typically involve the reaction of an amine with a benzonitrile derivative bearing a suitable leaving group at the ortho position.

Direct Amination of Substituted Benzonitriles (e.g., 2-chlorobenzonitrile (B47944), 2-chloro-4-fluoro-3-methyl-benzonitrile)

The direct amination of substituted benzonitriles, such as 2-chlorobenzonitrile, with cyclopentylamine (B150401) is a primary method for the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution mechanism. The reactivity of the starting benzonitrile is highly dependent on the nature of the leaving group and the presence of activating or deactivating substituents on the aromatic ring. For instance, the reaction of 2-chlorobenzonitrile with cyclopentylamine can be facilitated by heating in the presence of a base to neutralize the hydrogen chloride formed during the reaction. While specific conditions for the direct amination of 2-chloro-4-fluoro-3-methyl-benzonitrile with cyclopentylamine are not extensively detailed in the literature, the principles of nucleophilic aromatic substitution suggest that the fluorine atom would also be susceptible to substitution, potentially leading to a mixture of products depending on the reaction conditions.

| Starting Material | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chlorobenzonitrile | Cyclopentylamine | K₂CO₃ | DMF | 100-120 | Moderate to Good |

| 2-Bromobenzonitrile (B47965) | Cyclopentylamine | Na₂CO₃ | Dioxane | 100 | Good |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is the underlying mechanistic pathway for the direct amination of activated aryl halides. libretexts.org For this reaction to proceed, the aromatic ring must be substituted with electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The nitrile group (-CN) in 2-halobenzonitriles acts as a moderate electron-withdrawing group, activating the ortho-position towards nucleophilic attack.

The SNAr reaction is a two-step process: addition of the nucleophile (cyclopentylamine) to the carbon atom bearing the leaving group, followed by elimination of the leaving group to restore the aromaticity of the ring. libretexts.org The nature of the leaving group influences the reaction rate, with fluoride (B91410) being an excellent leaving group in many SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. ck12.org However, in the context of halo-benzonitriles, the reactivity order can be influenced by other factors. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and at elevated temperatures to overcome the activation energy barrier. The presence of a base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the acid generated during the reaction.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Buchwald-Hartwig C-N Bond Formation Approaches

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a highly effective method for the synthesis of this compound from 2-halobenzonitriles and cyclopentylamine. wikipedia.orgnih.gov This reaction has largely replaced harsher, traditional methods for the synthesis of aryl amines. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.

A variety of palladium precursors, phosphine (B1218219) ligands, and bases can be employed, and the optimal combination is often substrate-dependent. nih.gov Sterically hindered phosphine ligands, such as those developed by Buchwald and others, are often crucial for achieving high catalytic activity and good yields, particularly with less reactive aryl chlorides.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromobenzonitrile | Cyclopentylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |

| 2-Chlorobenzonitrile | Cyclopentylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | Good |

Heck Coupling Reactions and Subsequent Cyclization

While not a direct method for the synthesis of this compound, the Heck reaction can be a strategic tool for the construction of precursors that can undergo subsequent cyclization to form related heterocyclic scaffolds. The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.net

A hypothetical strategy could involve the Heck coupling of a 2-halobenzonitrile with a suitably functionalized alkene. For instance, the reaction of 2-bromobenzonitrile with an N-protected allylamine (B125299) could yield an intermediate that, after deprotection, could undergo an intramolecular cyclization to form a nitrogen-containing heterocycle fused to the benzonitrile ring. The success of such a strategy would depend on the feasibility of the final cyclization step, which could be promoted by various reagents or catalytic systems.

Multicomponent Reactions and Convergent Synthetic Routes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. acs.org Convergent synthetic routes based on MCRs can rapidly generate molecular diversity.

While a specific one-pot MCR for the direct synthesis of this compound has not been prominently reported, MCRs are known to produce substituted 2-aminobenzonitrile (B23959) derivatives. For example, a multicomponent polymerization has been reported involving 2-aminobenzonitrile, diynes, and disulfonyl azides. acs.orgacs.org This highlights the potential of the 2-aminobenzonitrile scaffold to participate in such convergent syntheses.

A plausible, albeit hypothetical, MCR approach could involve the reaction of a 2-formylbenzonitrile, cyclopentylamine, an isocyanide, and a suitable acid component in an Ugi-type reaction. The resulting adduct could then be further manipulated to yield the target structure. The development of such a convergent route would offer significant advantages in terms of efficiency and the ability to rapidly generate a library of analogues for further investigation.

Stereoselective and Enantioselective Synthesis of Chiral Analogs (e.g., separation via chiral chromatography)

The introduction of chirality into the this compound scaffold can be envisioned through modifications of the cyclopentyl ring or by creating a chiral center at the nitrogen atom (atropisomerism), although the latter is less common for this type of structure. The primary approaches to obtaining enantiomerically pure chiral analogs would involve either asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis:

A plausible strategy for the enantioselective synthesis of chiral this compound analogs involves the preparation of a chiral cyclopentylamine derivative, followed by its coupling with a suitable benzonitrile precursor. For instance, a recently developed iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes provides a pathway to structurally diverse and polyfunctionalized cyclopentylamine scaffolds. acs.orgnih.gov This method, using a low-cost FeCl2·4H2O catalyst, allows for the reaction of N-aryl cyclopropylamines with a wide range of alkenes, including cyclic and acyclic terminal alkenes, to produce cyclopentylamines with good yields and diastereoselectivities. acs.orgnih.gov By employing a chiral alkene or developing a chiral version of the iron catalyst, this method could potentially be adapted for the enantioselective synthesis of cyclopentylamines, which could then be converted to the desired chiral this compound analogs.

Chiral Separation via Chromatography:

For cases where a racemic mixture of a chiral this compound analog is synthesized, separation of the enantiomers can be achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for the resolution of enantiomers. nih.govnih.govresearchgate.net

The choice of the chiral stationary phase is critical and often depends on the specific properties of the analyte. Common types of CSPs that could be effective for the separation of chiral this compound analogs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs for a broad range of chiral compounds. nih.gov

Cyclodextrin-based CSPs: These are suitable for separating a variety of chiral molecules, particularly those capable of forming inclusion complexes. nih.gov

Protein-based CSPs: These can offer high selectivity for certain classes of compounds.

The separation process would involve dissolving the racemic mixture in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and collection as individual, enantiomerically pure fractions. The efficiency of the separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

Table 1: Potential Chiral Stationary Phases for Resolution of Chiral this compound Analogs

| CSP Type | Principle of Separation | Potential Applicability |

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric effects. | High, due to their broad applicability for a wide range of chiral compounds. |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Inclusion complex formation based on the size and shape of the analyte relative to the cyclodextrin (B1172386) cavity. | Moderate to high, depending on the ability of the cyclopentyl and benzonitrile moieties to fit within the cyclodextrin cavity. |

| Protein-based (e.g., AGP, BSA) | Enantioselective binding based on a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. | Moderate, may offer high selectivity for specific analogs. |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Moderate, particularly for analogs with aromatic functionalities. |

Exploration of Novel Synthetic Pathways and Chemical Libraries

The development of novel synthetic pathways and the construction of chemical libraries based on the this compound scaffold are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Novel Synthetic Pathways:

Advancements in synthetic methodology can provide more efficient and versatile routes to this compound and its derivatives. One area of exploration is the development of new methods for the synthesis of the 2-aminobenzonitrile core. For example, a one-pot method for preparing various 2-aminobenzonitriles from 2-arylindoles has been reported, featuring an inexpensive iron(III) catalyst and a novel C-C bond cleavage of indoles. nih.gov Such methods could be adapted to generate a range of substituted 2-aminobenzonitriles that can then be coupled with cyclopentylamine or its derivatives.

Another promising approach involves the late-stage functionalization of the this compound scaffold. This would allow for the rapid generation of analogs from a common intermediate, which is a key principle in the construction of chemical libraries.

Chemical Library Synthesis:

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse compound collections for high-throughput screening. cam.ac.ukmskcc.org A DOS approach to a library of this compound analogs could involve the systematic variation of three key components:

The Benzonitrile Ring: Introducing a variety of substituents at different positions on the aromatic ring.

The Cyclopentyl Moiety: Incorporating different substitution patterns and stereochemistries on the cyclopentyl ring.

The Amino Linker: While less common, modifications to the amino group could also be explored.

A split-and-pool synthesis strategy could be employed to efficiently generate a large library of compounds. nih.gov In this approach, a solid support is divided into several portions, and a different building block (e.g., a substituted 2-fluorobenzonitrile) is reacted with each portion. The portions are then combined, mixed, and split again for the next reaction step (e.g., addition of different cyclopentylamine derivatives). This process allows for the exponential generation of a diverse set of compounds.

The resulting chemical library can then be screened for biological activity, and the "hit" compounds can be identified through various encoding strategies. The structural information from these hits can then guide the design and synthesis of more potent and selective analogs.

Table 2: Key Components for Diversity-Oriented Synthesis of a this compound Library

| Component | Points of Diversification | Examples of Building Blocks |

| Benzonitrile Core | Substitution on the aromatic ring (position and nature of substituents) | Substituted 2-fluorobenzonitriles, substituted 2-aminobenzonitriles |

| Cyclopentylamine Moiety | Substitution on the cyclopentyl ring (alkyl, aryl, functional groups), stereochemistry | Various substituted cyclopentylamines, chiral cyclopentylamines |

| Linker | N-alkylation, N-acylation | N/A for the core scaffold, but could be a point of diversification for further analogs |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentylamino Benzonitrile Derivatives

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.org This inherent reactivity allows for a variety of transformations, including additions, hydrolysis, and reductions.

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group readily undergoes attack by nucleophiles. A notable example is the reaction with Grignard reagents, which leads to the formation of imine anions. Subsequent hydrolysis of this intermediate yields ketones, providing a valuable method for carbon-carbon bond formation. openstax.orglibretexts.org The general mechanism involves the nucleophilic addition of the Grignard reagent to the nitrile, followed by workup to produce the ketone. openstax.org

Similarly, organolithium reagents also add to the nitrile to form an iminium intermediate, which upon hydrolysis, gives a ketone. chemistrysteps.com The reaction with organozinc compounds, known as the Blaise reaction, is another example of nucleophilic addition to nitriles. wikipedia.org

The reactivity of the nitrile group towards nucleophiles is influenced by the electronic environment. In general, nitriles can react with nucleophiles to yield sp²-hybridized imine anions. openstax.org The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack.

Hydrolysis and Related Transformations of the Nitrile Functionality

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds in stages, first forming a carboxamide, which can then be further hydrolyzed to a carboxylic acid and ammonia (B1221849) or an amine. wikipedia.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like hydrochloric acid, the nitrile is heated under reflux. libretexts.org The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. chemistrysteps.comlibretexts.org This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: When heated with a base such as sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt and ammonia. libretexts.orglibretexts.org The strongly nucleophilic hydroxide ion directly attacks the carbon-nitrogen triple bond. chemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.orglibretexts.org A process using barium hydroxide for the hydrolysis of benzonitrile (B105546) to the corresponding barium salt of the carboxylic acid has also been described. google.com

Reactions Involving the Secondary Amine Functionality

The secondary amine group in 2-(cyclopentylamino)benzonitrile is nucleophilic and can participate in various reactions.

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. libretexts.org This reaction typically proceeds via an SN2 mechanism. libretexts.org However, polyalkylation can be a common issue as the product amine can also react with the alkyl halide. libretexts.orgmnstate.edu Using a large excess of the amine can favor monosubstitution. mnstate.edu

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives (amides). libretexts.org This reaction is usually rapid and is often carried out in the presence of a base to neutralize the hydrogen halide formed. libretexts.org The resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. ucalgary.ca This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. ucalgary.ca

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Core

The benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the amino and nitrile substituents play a crucial role in determining the position of substitution.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating group and a meta-director. In cases of competing directing effects, the stronger activating group generally controls the position of substitution. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, NAS reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The nitrile group, being electron-withdrawing, can facilitate NAS. These reactions typically proceed through an addition-elimination mechanism involving a negatively charged intermediate. masterorganicchemistry.compressbooks.pub The presence of a good leaving group on the ring is also necessary for the reaction to occur. youtube.com In some cases, under harsh conditions, NAS can proceed via a benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound derivatives allows for various intramolecular reactions, leading to the formation of new ring systems.

Intramolecular Cyclization: Derivatives of 2-(aminobenzonitrile) can undergo cyclization reactions. For instance, reaction with carbon dioxide can lead to the formation of quinazoline-2,4(1H,3H)-diones. researchgate.net Also, 2-(2-oxo-2-phenylethyl)benzonitriles can react with amines in the presence of trimethylaluminum (B3029685) to form 1-aminoisoquinolines through a domino nucleophilic addition and intramolecular cyclization. beilstein-journals.org

C-H Bond Activation: The term "C-H bond activation" refers to the cleavage of a carbon-hydrogen bond, which allows for the functionalization of otherwise unreactive C-H bonds. mt.com In the context of benzonitrile derivatives, metal catalysts can mediate the activation of C-H bonds, leading to various transformations. snnu.edu.cntcichemicals.com For example, rhodium complexes have been shown to activate the C-H bonds of benzonitrile. nih.gov This can lead to intramolecular cyclization or other functionalization reactions. The cyano group itself can act as a directing group in some C-H activation reactions. snnu.edu.cn

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Alkoxide-Induced Cleavage: In certain contexts, such as with highly fluorinated benzophenones, alkoxide ions have been shown to induce cleavage of the carbonyl group rather than promoting a nucleophilic aromatic substitution. rsc.orgrsc.org A mechanistic study indicated that the alkoxide attacks the carbonyl group, leading to the loss of a perfluoroaryl anion. rsc.orgrsc.org While not directly involving this compound, this highlights a potential reaction pathway for related derivatives containing a carbonyl group. The ring opening of strained cyclobutanones induced by alkoxides has also been studied, where the alkoxide attacks the carbonyl group, triggering ring cleavage. nih.govnih.gov

The following table summarizes the reactivity of the functional groups in this compound:

| Functional Group | Reagent/Condition | Product Type |

| Nitrile | Grignard Reagent (e.g., RMgX), then H₂O | Ketone |

| H₂O, H⁺ (acidic hydrolysis) | Carboxylic Acid | |

| H₂O, OH⁻ (basic hydrolysis), then H⁺ | Carboxylic Acid | |

| Secondary Amine | Alkyl Halide (e.g., R-X) | Tertiary Amine |

| Acyl Chloride (e.g., RCOCl) | Amide | |

| Aldehyde/Ketone | Enamine | |

| Benzene Ring | Electrophile (E⁺) | Electrophilic Aromatic Substitution Product |

| Nucleophile (Nu⁻) with leaving group | Nucleophilic Aromatic Substitution Product |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. slideshare.netorganicchemistrydata.org

The ¹H and ¹³C NMR spectra of 2-(Cyclopentylamino)benzonitrile provide fundamental information about its molecular structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum displays signals corresponding to each unique proton environment. The aromatic protons on the benzonitrile (B105546) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. stackexchange.com The specific splitting patterns (e.g., doublets, triplets) are dictated by coupling with adjacent protons. The proton attached to the nitrogen (N-H) would likely appear as a broad signal, its chemical shift being sensitive to solvent and concentration. The protons of the cyclopentyl group would be found in the upfield region, with the proton on the carbon directly attached to the nitrogen (the methine proton) being the most downfield of this group due to the electronegativity of the nitrogen atom. The remaining methylene (B1212753) protons of the cyclopentyl ring would exhibit complex splitting patterns due to their diastereotopic nature.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115–120 ppm. libretexts.org The aromatic carbons show signals between 110 and 150 ppm, with their exact positions influenced by the amino and nitrile substituents. stackexchange.com The ipso-carbon attached to the nitrile group and the carbon attached to the amino group will have distinct shifts compared to the other aromatic carbons. The five carbons of the cyclopentyl ring will also give rise to distinct signals in the aliphatic region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions. libretexts.orgsigmaaldrich.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | ¹H | 7.0 - 7.8 | m | Four distinct signals expected in the aromatic region. |

| Cyclopentyl CH (α to N) | ¹H | 3.5 - 4.5 | m | One proton, expected to be the most downfield of the aliphatic signals. |

| Cyclopentyl CH₂ | ¹H | 1.5 - 2.2 | m | Eight protons, likely appearing as overlapping multiplets. |

| Amine NH | ¹H | 4.0 - 6.0 | br s | Chemical shift is variable; signal may be broad. |

| Nitrile C≡N | ¹³C | 115 - 120 | s | Characteristic signal for a nitrile carbon. |

| Aromatic C-N | ¹³C | 145 - 155 | s | Quaternary carbon attached to the amino group. |

| Aromatic C-CN | ¹³C | 108 - 118 | s | Quaternary carbon attached to the nitrile group. |

| Aromatic CH | ¹³C | 115 - 135 | d | Four distinct signals expected. |

| Cyclopentyl CH (α to N) | ¹³C | 50 - 60 | d | Carbon directly bonded to nitrogen. |

| Cyclopentyl CH₂ | ¹³C | 20 - 35 | t | Four methylene carbons, may show distinct or overlapping signals. |

For fluorinated analogues, such as 4-(Cyclopentylamino)-2,3,5,6-tetrafluorobenzonitrile, ¹⁹F NMR spectroscopy is an indispensable tool. researchgate.net The ¹⁹F nucleus is 100% abundant and highly sensitive, making this technique particularly powerful. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed insight into the effects of substituents on the aromatic ring. dovepress.com In a tetrafluorinated derivative, the fluorine atoms would likely appear as multiplets due to coupling with each other. The specific chemical shifts and coupling constants help confirm the substitution pattern on the fluorinated ring. researchgate.netnih.gov For instance, studies on such compounds reveal that the chemical environment significantly influences the fluorine signals, with solvent polarity also playing a role in the observed shifts. dovepress.com

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between adjacent protons on the cyclopentyl ring and between neighboring protons on the benzonitrile ring, confirming their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It is used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the cyclopentyl methine proton to its directly attached carbon. researchgate.netyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. lu.se

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would show a sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N (nitrile) triple bond stretch. libretexts.org A medium intensity band in the 3300-3500 cm⁻¹ region would correspond to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group would be observed just below 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov While the N-H and O-H stretches are often strong in the IR spectrum, the C≡N triple bond and aromatic ring vibrations often give strong, sharp signals in the Raman spectrum, making it a useful complementary technique. umsl.edu

Interactive Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Technique |

| Amine | N-H Stretch | 3300 - 3500 | Medium | IR |

| Aromatic CH | C-H Stretch | 3000 - 3100 | Medium-Weak | IR, Raman |

| Aliphatic CH₂/CH | C-H Stretch | 2850 - 2960 | Medium-Strong | IR, Raman |

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong | IR, Raman |

| Amine | N-H Bend | 1550 - 1650 | Medium | IR |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis (e.g., HRMS)

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the precise elemental formula of the compound. nih.govnih.gov This is a critical step in confirming the identity of a newly synthesized molecule. For example, HRMS has been used to confirm the composition of fluorinated derivatives of this compound. researchgate.net

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can help to confirm the structure. miamioh.edu For this compound, characteristic fragmentation pathways would likely include the loss of the cyclopentyl ring or cleavage of the C-N bond.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. anton-paar.comlibretexts.org By diffracting X-rays off a single crystal of the substance, a map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique provides unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement of the molecule, including the orientation of the cyclopentyl group relative to the plane of the benzonitrile ring.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions. mdpi.com

While a specific crystal structure for the parent compound this compound is not widely reported, the technique has been successfully applied to its derivatives and related heterocyclic structures, confirming their molecular geometry and supramolecular assembly. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of molecules containing chromophores. In this compound, the key chromophoric system is the substituted benzene (B151609) ring, which includes the amino group and the nitrile group. The absorption of UV-Vis radiation by this molecule leads to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The specific wavelengths of absorption and their intensities are characteristic of the molecule's electronic environment.

The electronic spectrum of aminobenzonitrile derivatives is typically characterized by transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons of the amino group. The primary electronic transitions observed are π → π* and n → π* transitions.

π → π Transitions:* These are generally high-energy transitions resulting in strong absorption bands. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The conjugation of the amino and nitrile groups with the aromatic ring influences the energy of these transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital of the aromatic ring. These are typically of lower energy and intensity compared to π → π* transitions.

Detailed Research Findings

Research on aminobenzonitriles has shown that the position and intensity of the absorption bands are sensitive to the substitution pattern on the benzene ring and the nature of the solvent. For example, in a study of 2-amino-4-chlorobenzonitrile, two primary absorption peaks were identified and attributed to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my Another related compound, 2-aminobenzonitrile (B23959), exhibits UV absorption maxima at approximately 220 nm and 240 nm. biosynth.com

Furthermore, computational studies on aminobenzonitrile derivatives have been employed to simulate and interpret their transient absorption spectra. These studies help in assigning specific excited-state absorption bands to different molecular structures and understanding phenomena like intramolecular charge transfer (ICT), where electron density is transferred from the donor amino group to the acceptor nitrile group upon photoexcitation. acs.org In polar solvents, aminobenzonitriles can exhibit dual fluorescence, arising from a locally excited (LE) state and an ICT state. ncssm.edu The electronic transitions in benzonitrile, the parent compound lacking the amino group, have also been a subject of theoretical and experimental investigation, providing a baseline for understanding the effect of the amino substituent. sphinxsai.com

The introduction of an N-alkyl group, such as the cyclopentyl group in this compound, can cause a slight red shift (bathochromic shift) in the absorption maxima compared to the primary amine (2-aminobenzonitrile) due to the electron-donating inductive effect of the alkyl group.

Interactive Data Table of Related Compounds

The following table summarizes the available UV-Vis absorption data for compounds structurally related to this compound. This comparative data helps in estimating the expected spectral properties of the target molecule.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

| 2-Aminobenzonitrile | Not Specified | 220, 240 | Not Specified | Not Specified | biosynth.com |

| 2-Amino-4-chlorobenzonitrile | Ethanol | Not Specified | Not Specified | π → π* and n → π* | analis.com.my |

| Benzonitrile | Not Specified | Not Specified | Not Specified | Not Specified | sphinxsai.com |

| 4-(N,N-Dimethylamino)benzonitrile | n-Hexane | ~460, ~750 | Not Specified | Excited-State Absorption | acs.org |

| 4-(N,N-Dimethylamino)benzonitrile | Acetonitrile (B52724) | ~710 | Not Specified | Excited-State Absorption | acs.org |

Computational Chemistry and Theoretical Studies on 2 Cyclopentylamino Benzonitrile Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has been a important tool in elucidating the fundamental characteristics of 2-(Cyclopentylamino)benzonitrile. These calculations provide a theoretical framework for understanding the molecule's three-dimensional arrangement and the distribution of its electrons, which are critical determinants of its chemical behavior.

Geometry Optimization and Conformational Landscapes

DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) or similar basis set, are used to determine the most stable three-dimensional structure of this compound. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. For analogous benzonitrile (B105546) derivatives, studies have shown that the optimized structure from DFT calculations compares well with experimental data obtained from X-ray crystallography. nih.gov The planarity and the dihedral angles between the cyclopentyl ring and the benzonitrile moiety are key parameters determined through these calculations. The conformational landscape, which describes the different spatial arrangements the molecule can adopt, is also explored to understand its flexibility.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov For similar benzonitrile compounds, the HOMO and LUMO are often delocalized over the π-systems of the aromatic ring. nih.gov The distribution of these orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility. By simulating the movement of atoms over time, MD studies can reveal how this compound behaves in a solution or when interacting with a biological target. For the related compound benzonitrile, MD simulations have been used to study its orientational relaxation and local structure in the liquid phase. nih.gov These simulations show evidence of specific local configurations, such as antiparallel arrangements, which are influenced by intermolecular interactions like Coulombic forces between the nitrile group and hydrogen atoms of adjacent molecules. nih.gov Such studies on this compound would provide valuable information on its dynamic behavior and how its flexibility might influence its biological activity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are increasingly used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For benzonitrile and its derivatives, DFT calculations can predict vibrational frequencies (infrared spectra) and electronic transitions (UV-Vis spectra). analis.com.myfrontiersin.org The calculated spectra can be correlated with experimental measurements to confirm the molecular structure and provide a more detailed understanding of its vibrational and electronic properties. analis.com.my Machine learning techniques are also being developed to rapidly predict spectroscopic properties like NMR chemical shifts with high accuracy, which could be applied to this compound for structural elucidation. nih.govaalto.fi

Molecular Docking and Ligand-Target Interaction Modeling

To explore the potential biological activity of this compound, molecular docking simulations are employed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or a receptor. nih.govcqwu.edu.cn The docking process calculates a binding energy, which indicates the strength of the interaction. For derivatives of this compound, docking studies have been used to investigate their potential as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) and dipeptidyl peptidase-4 (DPP-4). ikifp.edu.plbrieflands.com These studies reveal the specific amino acid residues in the protein's active site that interact with the ligand, providing a molecular basis for its potential therapeutic effects. brieflands.com For example, derivatives have been shown to form hydrogen bonds and other interactions within the binding pockets of their target enzymes. brieflands.com

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Design Principles for Modulating Physicochemical Characteristics

The modulation of physicochemical properties is a cornerstone of drug design, aiming to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of 2-(Cyclopentylamino)benzonitrile, several design principles are applied to fine-tune these characteristics.

Lipophilicity and Solubility: The cyclopentylamino group is known to enhance lipophilicity. Strategic modifications, such as the introduction of polar functional groups (e.g., hydroxyl or amino groups) into the cyclopentyl ring, can increase water solubility and facilitate renal clearance. biomedres.us Conversely, adding non-polar groups like alkyls can increase lipophilicity, which may improve binding to hydrophobic pockets within a biological target. biomedres.us For instance, in the development of selective androgen receptor modulators (SARMs), the addition of a hydroxyl group to the cyclopentyl ring, as seen in 2-Chloro-4-[(2-hydroxy-2-methyl-cyclopentyl)amino]-3-methyl-benzonitrile, was part of a strategy to create a compound with therapeutic benefits and minimal side effects. acs.org

Metabolic Stability: The benzene (B151609) ring and the cyclopentyl group can be sites of metabolic attack by cytochrome P450 enzymes. Replacing the phenyl ring with bioisosteres (e.g., pyridine) or introducing blocking groups can improve metabolic stability. nih.gov Similarly, modifications to the cyclopentylamino moiety can prevent unwanted metabolism. For example, replacing a metabolically labile group with a more stable one is a common strategy to enhance a compound's half-life. biomedres.us

Conformational Rigidity: The flexibility of the cyclopentylamino group can be constrained to lock the molecule into a bioactive conformation, which can improve binding affinity by reducing the entropic penalty upon binding. frontiersin.org This can be achieved by incorporating the cyclopentyl ring into a bicyclic system or by introducing substituents that restrict its rotation. frontiersin.orgnih.gov

These design strategies are often guided by computational modeling and an iterative process of synthesis and testing to achieve the desired balance of properties. biorxiv.org

Identification of Key Structural Features for Molecular Recognition and Interaction with Biological Targets

The interaction of a molecule with its biological target is governed by specific structural features that facilitate molecular recognition. For this compound and its analogs, these features have been elucidated through SAR studies and computational methods like molecular docking. mdpi.comnih.gov

The Benzonitrile (B105546) Moiety: The nitrile group (-C≡N) is a key feature, often acting as a hydrogen bond acceptor or participating in dipole-dipole interactions. The aromatic phenyl ring can engage in π-stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the binding pocket of a target protein. In studies of inhibitors for the menin-MLL interaction, the benzonitrile moiety was found to make a unique and important interaction within the binding site, offering a vector for rationally designed modifications to improve affinity. acs.org

The Cyclopentylamino Group: This group contributes to binding primarily through hydrophobic and van der Waals interactions. The cyclopentyl ring fits well into hydrophobic subpockets of many enzymes and receptors. nih.gov The secondary amine provides a crucial hydrogen bond donor and acceptor site. The steric bulk of the cyclopentyl group can also play a role in selectivity, favoring binding to targets with appropriately sized pockets.

Substituents on the Benzonitrile Ring: The position and nature of substituents on the benzonitrile ring are critical for potency and selectivity. For example, in the context of adenosine (B11128) A1 receptor agonists, halogen substituents in the meta position of a related phenoxy group were found to confer high affinity. nih.gov Similarly, for MTH1 inhibitors, phenyl rings substituted at the meta position were identified as crucial for binding. frontiersin.org These findings highlight the importance of the electronic and steric properties of substituents in directing the interaction with the target.

Molecular modeling studies suggest that for some targets, the cyclopentyl group fits into a hydrophobic subpocket, contributing to selectivity. nih.gov The combination of the benzonitrile's polar and aromatic interactions with the hydrophobic contribution of the cyclopentylamino group creates a pharmacophore that can be adapted to a variety of biological targets.

Optimization of Substituted Benzonitrile and Cyclopentylamino Moieties for Desired Profiles

The optimization of the two core moieties of this compound is a central theme in the development of potent and selective inhibitors for various targets. This process involves systematically modifying each part of the scaffold and evaluating the impact on biological activity. biorxiv.org

Optimization of the Cyclopentylamino Moiety: SAR studies on various compound classes have shown that the nature of the cycloalkylamino group significantly influences activity. For instance, in a series of pyrimidinone-based HIV-1 reverse transcriptase inhibitors, compounds with cyclopentyl and cyclohexyl chains were among the most potent. acs.org In the development of menin-MLL inhibitors, replacing a larger benzhydryl group with a cyclopentyl group (as in compound MIV-3) was a key optimization step. acs.org Further modifications, such as introducing a pyridine (B92270) or thiazole (B1198619) ring attached to the cyclopentyl group, led to compounds with improved potency. acs.org

Optimization of the Benzonitrile Moiety: The benzonitrile ring is frequently modified to enhance interactions with the target protein. This can involve:

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, pyrimidine) to improve properties like solubility or to introduce new interaction points. nih.gov

Substitution: Adding substituents to the ring to probe for additional binding interactions. The pattern of substitution is often critical. For example, a chloro group at the 2-position and a methyl group at the 3-position of the benzonitrile ring were features of a selective androgen receptor modulator that showed a desirable biological profile. acs.org

The table below illustrates the impact of modifying these moieties on the inhibition of the menin-MLL interaction, based on published data. acs.org

| Compound | Modification from Parent Scaffold | IC₅₀ (µM) acs.org |

| MIV-1 | Parent with hydroxydiphenylmethyl piperidine | 12.8 |

| MIV-nc (5) | Phenyl group replaced with Hydrogen | 234 |

| MIV-3 | Benzhydryl group replaced with Cyclopentyl | 14.2 |

| MIV-5 (16) | Phenyl on cyclopentyl replaced with Pyridine | 5.3 |

| IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. |

This data demonstrates how rational modifications to both the cyclopentyl and benzonitrile-related parts of the molecule can significantly impact biological activity.

Stereochemical Influences on Molecular Recognition and Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. biomedres.us Chiral centers within the this compound scaffold, particularly if substituents are added to the cyclopentyl ring, can lead to different stereoisomers (enantiomers and diastereomers) with distinct pharmacological profiles. nih.gov

For example, studies on other classes of compounds, such as 2,5-diketopiperazines, have shown that different stereoisomers can exhibit significant differences in bioactivity and physicochemical properties. nih.gov The cis- and trans-isomers, as well as their respective enantiomers, can adopt different conformations in solution, leading to varied interactions with their biological targets. nih.gov

In the context of adenosine A1 receptor agonists, the stereochemistry of substituted cyclopentyl rings is critical. The (1R,2R) configuration of a substituted cyclopentyl group is often preferred for high-affinity binding. nih.govacs.org Similarly, for a selective androgen receptor modulator, the specific (1R,2R) stereochemistry of the 2-hydroxy-2-methyl-cyclopentylamino group was crucial for its activity. nih.gov This highlights that the precise spatial orientation of the interacting groups is essential for optimal molecular recognition by the target protein. The synthesis of enantiomerically pure compounds is therefore a key step in optimizing leads derived from the this compound scaffold. nih.gov

Development of Molecular Probes and Chemical Tools for Research

Molecular probes are essential tools for studying biological processes. mdpi.com They are designed to interact with a specific target, such as a protein or ion, and produce a measurable signal, often fluorescence. mdpi.comnih.gov The this compound scaffold, due to its adaptability and the well-understood SAR of its components, is a candidate for the development of such probes.

The design of a molecular probe involves several key components:

Recognition Element: A part of the molecule that specifically binds to the biological target of interest. For this scaffold, the optimized this compound core would serve as the recognition element. acs.org

Signaling Unit: A moiety that produces a detectable signal upon binding. This is often a fluorophore. nih.gov The benzonitrile itself can possess interesting photophysical properties, and its derivatives have been explored for applications in organic light-emitting diodes (OLEDs), indicating their potential as signaling units. rsc.org

Linker: A chemical bridge connecting the recognition element and the signaling unit, optimized for proper function. frontiersin.org

A general strategy for developing cell-specific probes involves attaching hydrophobic chains to anchor the probe to a cell membrane and a sensor unit that responds to the target. rsc.org By modifying the this compound scaffold with appropriate fluorophores and targeting moieties, it is possible to create chemical tools to visualize and study the function and localization of its biological targets in living cells. purdue.edunih.govacs.org

Research Applications in Medicinal Chemistry and Chemical Biology

Androgen Receptor Modulators (ARMs) Research

Derivatives of 2-(cyclopentylamino)benzonitrile have been a focal point in the quest for selective androgen receptor modulators (SARMs). The goal of SARM research is to develop compounds that can selectively target the androgen receptor (AR) in specific tissues, aiming to produce beneficial anabolic effects, such as in muscle and bone, while minimizing undesirable androgenic side effects in other tissues like the prostate. nih.govlongdom.org

In Vitro Receptor Binding and Transactivation Studies

In laboratory studies, the binding affinity and functional activity of these compounds at the androgen receptor are meticulously evaluated. Transactivation assays are crucial in determining whether a compound acts as an agonist (activator) or an antagonist (blocker) of the receptor. nih.gov These assays measure the ability of the compound to induce or inhibit the transcription of androgen-responsive genes. nih.govnih.gov For instance, research on a derivative, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, has demonstrated its potential as a SARM. nih.gov The binding affinity of various ligands to the androgen receptor is a key determinant of their potency. nih.gov

Molecular Interaction Studies with Androgen Receptor Ligand Binding Domain

To understand how these compounds interact with the androgen receptor on a molecular level, researchers employ techniques like X-ray crystallography. These studies have revealed the specific binding modes of this compound derivatives within the ligand-binding domain (LBD) of the androgen receptor. longdom.orgrcsb.orgplos.org For example, the crystal structure of 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile bound to the AR LBD has been determined, providing a detailed view of its interactions. rcsb.org This structural information is invaluable for the rational design of new modulators with improved affinity and selectivity. longdom.orgmdpi.comnih.gov Computational analyses, such as molecular dynamics simulations, further elucidate the binding free energies and identify key amino acid residues in the LBD that are crucial for ligand recognition and binding. nih.govfrontiersin.org

Preclinical Animal Model Studies for Target Engagement and Pathway Analysis

Preclinical studies in animal models, such as orchiectomized (ORX) rats, are essential for evaluating the in vivo efficacy and tissue selectivity of SARM candidates. nih.govmdpi.com In these models, researchers can assess the anabolic effects on muscle mass and the androgenic effects on the prostate. nih.gov For example, studies with 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile in ORX rats have shown the desired anabolic activity in muscle while sparing the prostate. nih.govrcsb.orgacs.org These models are critical for understanding how these compounds engage with their target and modulate downstream pathways in a living organism. mdpi.comnih.gov

Enzyme Inhibition Studies

Beyond their interaction with the androgen receptor, derivatives of this compound have also been investigated for their ability to inhibit specific enzymes, highlighting their broader potential in medicinal chemistry.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibitor Research

Research has explored the potential of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a potential therapeutic strategy for metabolic conditions. nih.govfrontiersin.orgendocrine-abstracts.org Studies have identified compounds within this class that exhibit significant inhibitory activity against 11β-HSD1. nih.govnih.gov For instance, one derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, demonstrated a potent 11β-HSD1 inhibitory effect with an IC50 value of 0.07 µM. nih.govnih.gov

Tyrosinase Inhibitor Research

The potential of this compound derivatives extends to the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. nih.gov Research in this area seeks to identify compounds that can effectively inhibit this enzyme. nih.gov While the search for tyrosinase inhibitors has included a variety of chemical scaffolds, the exploration of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has been noted. mdpi.com

Anticancer Activity Research in Cell Lines (in vitro cytotoxicity assays)

While direct cytotoxic data for this compound is not extensively documented, significant research has been conducted on its close derivatives, demonstrating the potential of this chemical class as anticancer agents. Studies often involve modifying the core structure to enhance potency and selectivity against cancer cells.

A notable study focused on a series of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives . nih.gov The anticancer activity of these compounds was evaluated using MTS assays against a panel of human cancer cell lines. The assay measures the metabolic activity of cells, which corresponds to the number of viable cells. Significant reductions in cell viability were noted for several derivatives, particularly against human colon carcinoma (Caco-2), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines. nih.gov One of the most effective compounds, 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one , demonstrated broad-spectrum activity, significantly inhibiting the proliferation of these tumor cells. nih.gov

These findings underscore the importance of the 2-(cyclopentylamino) moiety as part of a larger pharmacophore for achieving cytotoxic effects against cancer cells. The research highlights that this structural motif is a promising starting point for the development of new anticancer therapeutics. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of Selected 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Cancer Cell Line | % Cell Viability Reduction |

| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | Caco-2 (Colon Carcinoma) | High |

| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | MDA-MB-231 (Breast Carcinoma) | High |

| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | SK-MEL-30 (Skin Melanoma) | High |

| 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one | Caco-2 (Colon Carcinoma) | Moderate |

| 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one | PANC-1 (Pancreatic Carcinoma) | Low |

| 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one | U-118 MG (Glioma) | Low |

Data sourced from a study on novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. nih.gov "High," "Moderate," and "Low" are qualitative descriptors based on the reported findings.

Exploration of Other Biological Targets and Pathways for Molecular Mechanisms

Beyond direct cytotoxicity, the this compound scaffold has been instrumental in the exploration of other biological targets and pathways, revealing potential mechanisms for therapeutic intervention in various diseases.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

A significant area of investigation for derivatives of this compound is the inhibition of 11β-hydroxysteroid dehydrogenases (11β-HSD), particularly type 1 (11β-HSD1). nih.govmdpi.com This enzyme is responsible for converting inactive cortisone into active cortisol within cells, and its overexpression is linked to metabolic syndrome, obesity, and type 2 diabetes. mdpi.comwikipedia.org Therefore, inhibitors of 11β-HSD1 are of great interest as potential therapeutics.

In a study of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives , several compounds showed potent and selective inhibitory activity against 11β-HSD1. nih.gov The standout compound, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one , exhibited a remarkable half-maximal inhibitory concentration (IC₅₀) of 0.07 µM, indicating very high potency. nih.govresearchgate.net This line of research demonstrates that the cyclopentylamino group is a key feature for achieving strong inhibition of this enzyme. nih.gov

Selective Androgen Receptor Modulators (SARMs)

The versatility of the benzonitrile (B105546) scaffold is further highlighted by its use in developing Selective Androgen Receptor Modulators (SARMs). One such derivative, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile , was investigated as a SARM for conditions like muscle atrophy. researchgate.net SARMs are designed to selectively target androgen receptors in specific tissues (like muscle and bone) while avoiding unwanted side effects in others, offering a promising therapeutic approach for various conditions.

Table 2: 11β-HSD1 Inhibitory Activity of Selected 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target | IC₅₀ (µM) | Selectivity |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | 0.07 | Selective vs. 11β-HSD2 |

| 2-(cyclopentylamino)-5-(4-fluorophenyl)thiazol-4(5H)-one | 11β-HSD1 | > 10 | - |

| 2-(cyclopentylamino)-5-(4-bromophenyl)thiazol-4(5H)-one | 11β-HSD1 | > 10 | - |

| Carbenoxolone (Reference Inhibitor) | 11β-HSD1 / 11β-HSD2 | - | Non-selective |

Data sourced from in vitro studies on 11β-HSD inhibition. nih.gov

Application as Building Blocks and Intermediates in Complex Molecule Synthesis

In the field of synthetic organic chemistry, this compound is recognized as a valuable organic building block. bldpharm.com These are relatively simple molecules that serve as starting materials for the construction of larger, more complex compounds, including active pharmaceutical ingredients.

The utility of this scaffold as a synthetic intermediate is well-demonstrated in the creation of novel heterocyclic compounds. For example, a related derivative, 4-(Cyclopentylamino)-2,3,5,6-tetrafluorobenzonitrile , was used as a key precursor in a tandem SNAr-cyclocondensation reaction. rsc.org This reaction sequence allowed for the synthesis of complex, poly-fluorinated 3-aminobenzofurans, which are themselves being investigated for potential biological activities. rsc.org

Furthermore, the general structure is relevant in the synthesis of kinase inhibitors. The processes for preparing complex drugs like Ribociclib, a CDK4/6 inhibitor used in cancer therapy, involve the coupling of various intermediates, some of which share structural similarities with this compound, highlighting the industrial importance of such building blocks. google.com The presence of the cyano (-C≡N) group and the secondary amine allows for a wide range of chemical transformations, making it a versatile tool for medicinal chemists to generate diverse molecular libraries for drug screening.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are central to the purification and analysis of "2-(Cyclopentylamino)benzonitrile". High-Performance Liquid Chromatography (HPLC) is a primary tool, valued for its efficiency and versatility in separating components within a mixture. ijprajournal.com

For "this compound," which is a neutral molecule, reverse-phase HPLC (RP-HPLC) is a common approach. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. sielc.com The choice of column, such as a C12 or C18, and the composition of the mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers like phosphoric or formic acid) are critical parameters that are optimized to achieve effective separation. sielc.comsielc.com

Chiral HPLC for Racemate Purification

Since "this compound" possesses a stereogenic center, it can exist as a mixture of enantiomers (a racemate). Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. csfarmacie.czelementlabsolutions.com Therefore, their separation is often necessary. Chiral HPLC is the preferred method for resolving enantiomers. researchgate.net

This separation is achieved by creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP). researchgate.net CSPs are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stabilities. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, thus enabling their separation. elementlabsolutions.comsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and are effective for a broad range of compounds. csfarmacie.czelementlabsolutions.com The selection of the appropriate CSP and mobile phase is determined through a screening process to find the optimal conditions for resolution. americanpharmaceuticalreview.com

Table 1: Key Considerations for Chiral HPLC Method Development

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase (CSP) | The chiral selector that interacts differentially with enantiomers. Polysaccharide-based CSPs are a common first choice. elementlabsolutions.com | The aromatic and amino groups in the molecule can interact with the CSP via hydrogen bonding, dipole-dipole, and π-π interactions. sigmaaldrich.com |

| Mobile Phase | The solvent system that carries the sample through the column. Can be normal-phase (e.g., hexane/alcohol) or reverse-phase (e.g., acetonitrile/water). csfarmacie.cz | The choice of mobile phase affects the retention and resolution of the enantiomers. Modifiers like alcohols in normal phase or acids in reverse phase can fine-tune the separation. sielc.comcsfarmacie.cz |

| Temperature | Column temperature can influence the thermodynamics of the chiral recognition process. | Optimization of temperature can improve peak shape and resolution. |

| Flow Rate | Affects the efficiency of the separation and analysis time. | Must be optimized to balance resolution with run time. |

Quantitative Analysis in Research Matrices

For in vitro and preclinical studies, it is essential to accurately measure the concentration of "this compound" in complex biological matrices like plasma, blood, or tissue homogenates. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and selectivity. ijprajournal.com

The methodology involves:

Sample Preparation: The first step is to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. This is commonly achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) system is used to separate "this compound" from any remaining matrix components and metabolites. ijprajournal.com A reverse-phase column is typically employed.

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. The compound is ionized, and specific ions are monitored for detection and quantification. Tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode for its exceptional specificity and low detection limits. ijprajournal.com

A stable isotope-labeled internal standard of "this compound" is ideally used to ensure the accuracy and precision of the quantification by correcting for matrix effects and variability during sample processing.

Method Development for Impurity Profiling and Purity Assessment

Impurity profiling is the identification and quantification of all potential impurities in a substance. semanticscholar.orgresearchgate.net This is a critical aspect of chemical characterization, as impurities can arise from the synthesis process, degradation, or storage. chromatographyonline.com Regulatory guidelines require that impurities above a certain threshold be identified and characterized.

A systematic approach is employed for developing impurity profiling methods, typically using high-resolution HPLC or UPLC. chromatographyonline.com

Steps in Method Development:

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps in understanding the degradation pathways and ensures the analytical method can separate these potential impurities from the main compound.

Method Screening and Optimization: A variety of columns and mobile phase conditions (e.g., different pH values, organic modifiers) are screened to achieve the best separation of the main peak from all impurity peaks. chromatographyonline.com Gradient elution is commonly used to resolve impurities that have a wide range of polarities.

Peak Purity Analysis: A Photodiode Array (PDA) detector is used to assess the purity of the main "this compound" peak, ensuring it is not co-eluting with any impurities.

Impurity Identification: When an impurity is detected, its structure is typically elucidated using hyphenated techniques like LC-MS/MS or by isolating the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. ijprajournal.comsemanticscholar.org

Table 2: Common Analytical Techniques for Characterization

| Technique | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Primary tool for separation, purity assessment, and chiral separations. ijprajournal.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for quantitative analysis in biological matrices and for the identification of unknown impurities. ijprajournal.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | May be used for the analysis of volatile or semi-volatile impurities. semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the structural elucidation of the compound and its impurities. ontosight.ai |

| Capillary Electrophoresis (CE) | An alternative high-efficiency separation technique that can be used for impurity profiling. semanticscholar.org |

Future Research Directions and Interdisciplinary Opportunities

Emerging Synthetic Methodologies and Automation in Compound Synthesis

The synthesis of 2-(Cyclopentylamino)benzonitrile and its analogs is poised for significant advancements through the adoption of emerging synthetic methodologies and automation. These innovations promise to accelerate the discovery of new derivatives with enhanced properties.